molecular formula C9H6ClN3 B2887714 3-Chloro-6-pyridin-2-yl-pyridazine CAS No. 78784-70-0

3-Chloro-6-pyridin-2-yl-pyridazine

Cat. No. B2887714
CAS RN: 78784-70-0
M. Wt: 191.62
InChI Key: AMFHCPNKSNMCGD-UHFFFAOYSA-N
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Description

3-Chloro-6-pyridin-2-yl-pyridazine is a chemical compound with the CAS Number: 78784-70-0 . It has a molecular weight of 191.62 and its IUPAC name is 3-chloro-6-(2-pyridinyl)pyridazine . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 3-Chloro-6-pyridin-2-yl-pyridazine is 1S/C9H6ClN3/c10-9-5-4-8(12-13-9)7-3-1-2-6-11-7/h1-6H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-Chloro-6-pyridin-2-yl-pyridazine is a powder with a melting point of 125-126 degrees Celsius .

Scientific Research Applications

Anti-Fibrosis Pharmacology

3-Chloro-6-pyridin-2-yl-pyridazine: derivatives have been synthesized and evaluated for their anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .

Fungicidal Activity in Agriculture

Derivatives containing the 3-Chloro-6-pyridin-2-yl-pyridazine moiety have been designed and synthesized with significant fungicidal activity. One such compound, identified as T33, demonstrated superior control effects on corn rust compared to the commercial fungicide tebuconazole .

Anti-Tubercular Agents

Molecular docking studies have been conducted on 3-Chloro-6-pyridin-2-yl-pyridazine derivatives to evaluate their potential as anti-tubercular agents. These studies are crucial for designing compounds with specific target interactions to combat tuberculosis .

Medicinal Chemistry

The 3-Chloro-6-pyridin-2-yl-pyridazine structure is used in medicinal chemistry as a building block for creating compounds with a wide range of pharmacological activities. It serves as a core structure in the design of drugs with diverse therapeutic potentials .

Biochemical Research

In biochemical research, 3-Chloro-6-pyridin-2-yl-pyridazine is utilized for its properties as a reagent or intermediate in the synthesis of more complex molecules. Its role in various biochemical pathways is under investigation to understand its broader applications .

Industrial Applications

While specific industrial uses of 3-Chloro-6-pyridin-2-yl-pyridazine are not extensively documented, compounds like these are often used in chemical synthesis and material science for developing new materials and products .

Safety and Hazards

The safety information for 3-Chloro-6-pyridin-2-yl-pyridazine includes hazard statements H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Relevant Papers The search results include a paper on the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents . This paper discusses the use of pyrazinamide, an important first-line drug used in shortening TB therapy, and the design and synthesis of novel derivatives for anti-tubercular activity .

properties

IUPAC Name

3-chloro-6-pyridin-2-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c10-9-5-4-8(12-13-9)7-3-1-2-6-11-7/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFHCPNKSNMCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(pyridin-2-yl)pyridazine

Synthesis routes and methods I

Procedure details

To a solid 6-pyridin-2-yl-2H-pyridazin-3-one (0.500 g, 2.900 mmol) was added 20 mL of POCl3 and the mixture was stirred at reflux for 4 hours. Excess POCl3 was removed in vacuo. The residue was poured on ice and neutralized using NaHCO3. The product was extracted with ether and ethyl acetate. The combined organic extracts were dried over MaSO4 and evaporated. The residue was purified by column chromatography to afford of 3-chloro-6-pyridin-2-ylpyridazine in 45% yield (0.250 g).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4 g of pyridinylpyridazinone 7 dissolved in an excess (40 ml) of phosphorus oxychloride are refluxed for 8 hours. After cooling, the reaction mixture is poured into 250 ml of ice-cold water and then neutralized, dropwise, with a saturated aqueous solution of NaHCO3. After extraction with dichloromethane (5×100 ml), the organic phase is dried over MgSO4 and then concentrated under reduced pressure, to give the chlorinated pyridazine 8a with a yield of 95%.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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